Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate

Medicinal chemistry Fragment-based drug design Hydrogen bond donor count

Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate (CAS 1956327-61-9, MFCD29921486) is a cyclohexanecarboxylate ester building block bearing a free 4-hydroxyl group and a pivaloyloxymethyl (POM)-protected carboxylate at the 1-position. With molecular formula C₁₅H₂₆O₅ and molecular weight 286.36 g/mol, it is supplied as a research intermediate at purities of 95–98%.

Molecular Formula C15H26O5
Molecular Weight 286.368
CAS No. 1956327-61-9
Cat. No. B2994498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate
CAS1956327-61-9
Molecular FormulaC15H26O5
Molecular Weight286.368
Structural Identifiers
SMILESCCOC(=O)C1(CCC(CC1)O)COC(=O)C(C)(C)C
InChIInChI=1S/C15H26O5/c1-5-19-13(18)15(8-6-11(16)7-9-15)10-20-12(17)14(2,3)4/h11,16H,5-10H2,1-4H3
InChIKeyPMPHKCLWCYEKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate (CAS 1956327-61-9): Physicochemical Profile and Comparator Landscape


Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate (CAS 1956327-61-9, MFCD29921486) is a cyclohexanecarboxylate ester building block bearing a free 4-hydroxyl group and a pivaloyloxymethyl (POM)-protected carboxylate at the 1-position . With molecular formula C₁₅H₂₆O₅ and molecular weight 286.36 g/mol, it is supplied as a research intermediate at purities of 95–98% . The compound belongs to a family of cyclohexane-based scaffolds widely used in medicinal chemistry for fragment-based lead generation and prodrug design . Its three most relevant in-class comparators are: (i) ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate (CAS 1956380-58-7), the 4-ketone analog lacking a hydrogen bond donor; (ii) ethyl 4-hydroxycyclohexanecarboxylate (CAS 17159-80-7), the des-POM analog with substantially lower lipophilicity; and (iii) 4-hydroxycyclohexanecarboxylic acid (CAS 17419-81-7), the free acid parent with minimal membrane permeability.

Why Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate Cannot Be Replaced by In-Class Analogs: The Evidence Gap


In-class cyclohexanecarboxylate esters are not interchangeable building blocks because small structural changes—oxidation state at C-4, the presence or absence of the pivaloyloxymethyl (POM) group, and free acid vs. ester form—produce large and quantifiable shifts in LogP, topological polar surface area (TPSA), hydrogen bond donor/acceptor count, and enzymatic lability that directly govern membrane permeability, metabolic stability, and synthetic versatility [1]. The POM group is a well-validated prodrug moiety that increases lipophilicity and enables intracellular esterase-mediated release of the parent acid, while the 4-hydroxyl group provides a hydrogen bond donor lacking in the 4-oxo analog [2]. Generic substitution with a non-POM or 4-oxo analog therefore alters—predictably and measurably—the physicochemical property set that determines suitability for fragment elaboration, permeability optimization, and prodrug design. The quantitative evidence below documents the specific magnitude of these differences.

Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate: Head-to-Head Quantitative Differentiation Data


Hydrogen Bond Donor Capability: 1 HBD vs. 0 HBD in the 4-Oxo Analog

Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate possesses one hydrogen bond donor (HBD = 1) from the 4-hydroxyl group, whereas its closest structural comparator—ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate (CAS 1956380-58-7)—has zero hydrogen bond donors (HBD = 0), the ketone being only a hydrogen bond acceptor . In CNS drug design, HBD count is a critical parameter in the CNS MPO scoring algorithm: an HBD of 0–0.5 contributes maximally (score = 1.0), while HBD > 3.5 receives a score of 0 [1]. The target compound's HBD = 1 places it in the optimal intermediate zone (CNS MPO HBD sub-score ≈ 0.8–0.9), whereas the 4-oxo analog's HBD = 0 may limit target engagement where a directional hydrogen bond from the scaffold is pharmacophorically required.

Medicinal chemistry Fragment-based drug design Hydrogen bond donor count

Lipophilicity Modulation by POM Group: LogP 2.06 vs. 1.06 in the Des-POM Analog

The pivaloyloxymethyl (POM) group on the target compound increases computed LogP by approximately 1.0 unit relative to the des-POM analog ethyl 4-hydroxycyclohexanecarboxylate (CAS 17159-80-7), which lacks the POM moiety . Specifically, the target compound has a vendor-reported LogP of 2.06 (Chemscene/Leyan), compared with LogP values of 1.06–1.10 for the des-POM analog . This ~1-unit LogP increase is consistent with the well-characterized lipophilicity-enhancing effect of the POM group documented across multiple chemical series, where POM derivatization of polar acids routinely elevates LogP by 1–3 units and shifts absorption from paracellular to transcellular pathways [1]. The free acid parent (4-hydroxycyclohexanecarboxylic acid, CAS 17419-81-7) has a LogP of 0.07–0.62 [2], representing an even larger ΔLogP of ~1.4–2.0 units vs. the target compound.

Prodrug design LogP Membrane permeability Pivaloyloxymethyl

TPSA and CNS Drug-Likeness: Balanced TPSA 72.83 Ų vs. Mismatched Profiles of Comparators

The target compound exhibits a topological polar surface area (TPSA) of 72.83 Ų , which falls within the optimal CNS drug-like range of 40–90 Ų established by the Pfizer CNS MPO algorithm, where TPSA < 60–80 Ų correlates with favorable blood-brain barrier penetration [1]. In contrast, the 4-oxo analog has a lower TPSA of 69.67 Ų , while the des-POM analog ethyl 4-hydroxycyclohexanecarboxylate has a substantially lower TPSA of only 46.53 Ų . The target's TPSA of 72.83 Ų, combined with LogP 2.06, provides a balanced property pair for CNS drug design: TPSA > 70 Ų ensures adequate aqueous solubility and reduces hERG liability, while LogP ~2 facilitates passive transcellular permeability [2]. The 4-oxo analog (TPSA 69.67, LogP 2.27) shifts slightly toward higher lipophilicity without a compensating HBD, while the des-POM analog (TPSA 46.53, LogP 1.06) is excessively lipophilic for the number of polar atoms, potentially increasing promiscuity risk.

CNS drug design Blood-brain barrier TPSA CNS MPO score

Pivaloyloxymethyl Prodrug Activation: Class-Level Evidence for Intracellular Esterase-Mediated Release

The POM group of the target compound is a validated bioreversible prodrug moiety. Across multiple structural classes, POM esters are demonstrated to be substrates for intracellular carboxylesterases, enabling enzymatic cleavage to release the parent carboxylic acid after cell membrane penetration [1]. In a direct comparative study of bisphosphonate prodrugs, POM esters increased LogP(app) from ≤−5.4 (parent clodronate) into the range of −2.1 to 7.4, converting paracellular absorption to transcellular [2]. POM ester degradation half-lives in 10% rabbit liver homogenate were measured at 1.1–14 minutes, confirming rapid intracellular activation, while stability in phosphate buffer (pH 7.4) was sufficient to permit oral transit without premature hydrolysis . The bis-POM prodrug POMHEX demonstrated significant improvement in cell permeability and rapid intracellular loading of peripheral blood mononuclear cells in vitro and in vivo relative to the parent phosphonate [3]. While these data are class-level and have not been directly measured on 1956327-61-9 itself, the POM group's behavior is sufficiently well-characterized across diverse scaffolds (cephalosporins, nucleoside phosphonates, butyrate, GABA analogs) that the target compound can be expected to exhibit the same esterase-labile, permeability-enhancing properties that distinguish it from non-POM cyclohexane analogs.

Prodrug Pivaloyloxymethyl Esterase Intracellular delivery

Orthogonal Synthetic Handles: Dual Functionalization via 4-OH and POM-Ester vs. Single-Handle Comparators

The target compound provides two chemically orthogonal functional groups on the cyclohexane scaffold: a free 4-hydroxyl group capable of etherification, esterification, oxidation, or sulfonation, and a POM-protected carboxylate at the 1-position that can be selectively deprotected (via esterase or mild basic hydrolysis) to reveal the free carboxylic acid for amide coupling or further derivatization . This dual-handle architecture is quantitatively distinct from both the 4-oxo analog (ketone handle only; no HBD; cannot be selectively reduced without affecting the ester) and the des-POM analog (single hydroxyl handle; the ethyl ester is not bioreversible and cannot serve as a prodrug moiety) . The presence of two synthetic handles also distinguishes the target from the free acid comparator (CAS 17419-81-7), which lacks the POM protecting group and has only one handle (the acid itself). In fragment-based drug design, the number of diversity vectors accessible from a scaffold correlates positively with the number of distinct library members that can be produced—the target enables diversification at two positions, whereas comparators permit only one.

Fragment elaboration Orthogonal protection Synthetic chemistry Building block

Procurement-Relevant Application Scenarios for Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate


Fragment-Based Lead Generation Requiring a CNS-Drug-Like Cyclohexane Scaffold

With TPSA 72.83 Ų, LogP 2.06, and HBD = 1, this compound occupies the property sweet-spot defined by the CNS MPO algorithm for blood-brain barrier penetration . Medicinal chemistry teams designing CNS-penetrant fragment libraries should select this scaffold over the 4-oxo analog (HBD = 0, potentially missing hydrogen bond pharmacophore requirements) or the des-POM analog (TPSA 46.53, LogP 1.06—outside optimal CNS space) [1]. The free 4-OH group serves as a synthetic anchor for fragment growth, while the POM-ester can be cleaved post-elaboration to reveal a carboxylic acid for further optimization of solubility or target engagement.

Prodrug Design for Intracellular Delivery of Cyclohexane Carboxylic Acid Payloads

The pivaloyloxymethyl (POM) group on this compound is a clinically validated prodrug moiety used in marketed agents (e.g., adefovir dipivoxil, pivampicillin) to enhance oral bioavailability and intracellular delivery via esterase-mediated cleavage . Researchers requiring a cyclohexane-based scaffold for intracellular delivery of a carboxylic acid payload should preferentially source 1956327-61-9 over non-POM analogs (CAS 17159-80-7, CAS 17419-81-7), which lack the bioreversible protecting group and would require additional synthetic steps to install a comparable prodrug moiety. The class-level evidence for POM esterase activation—with intracellular half-lives of 1.1–14 minutes in tissue homogenates—supports the use of this compound as a direct prodrug-ready building block without additional protecting group chemistry [1].

Parallel Library Synthesis Requiring Dual Orthogonal Functionalization Points

This compound provides two chemically distinct reactive sites on the cyclohexane ring: a free hydroxyl at C-4 and a POM-protected carboxylate at C-1 . For high-throughput parallel synthesis programs, this dual-handle architecture enables sequential diversification—e.g., Mitsunobu or sulfonylation at the 4-OH followed by POM deprotection and amide coupling at the 1-carboxylate—without protecting group conflicts. Single-handle comparators (the 4-oxo analog, des-POM analog, or free acid) would require additional protection/deprotection steps to achieve the same diversification, adding 2–4 synthetic steps per library member. Procurement of 1956327-61-9 for library production therefore offers a quantifiable efficiency advantage over in-class alternatives.

Synthesis of Cyclohexane-Based Metabolite or Impurity Reference Standards

The compound's well-defined structure, commercially available purity of 95–98%, and MDL number (MFCD29921486) make it suitable as a synthetic precursor for cyclohexane-based reference standards in pharmaceutical impurity profiling or metabolite identification studies . Unlike the 4-oxo analog (C₁₅H₂₄O₅, MW 284.35), which has a different oxidation state and distinct chromatographic retention, 1956327-61-9 (C₁₅H₂₆O₅, MW 286.36) produces a different impurity fingerprint that may be required for specific drug substance synthetic route characterization. Procurement teams should verify that the oxidation state at C-4 matches the requirement of their analytical reference standard program.

Quote Request

Request a Quote for Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.